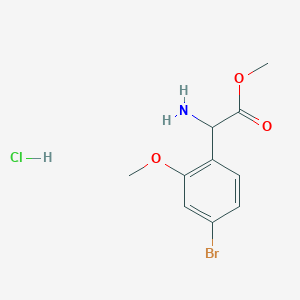

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC18101703

Molecular Formula: C10H13BrClNO3

Molecular Weight: 310.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClNO3 |

|---|---|

| Molecular Weight | 310.57 g/mol |

| IUPAC Name | methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |

| Standard InChI Key | WKKMCUOFVNJFDN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)C(C(=O)OC)N.Cl |

Introduction

Structural Characteristics and Nomenclature

The compound features a central α-amino ester core substituted with a 4-bromo-2-methoxyphenyl group. The methoxy (-OCH) and bromo (-Br) substituents at the 2- and 4-positions of the phenyl ring introduce steric and electronic effects that influence its reactivity and interactions with biological targets . The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in pharmaceutical formulations.

Key structural attributes include:

-

Chiral center: The α-carbon bearing the amino and phenyl groups confers stereochemical complexity, necessitating enantioselective synthesis for applications requiring optical purity .

-

Functional groups: The ester (-COOCH), amino (-NH), and aryl halide (-Br) moieties enable diverse chemical transformations, such as nucleophilic substitutions and catalytic cross-couplings .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination and esterification steps. A representative pathway (Fig. 1) includes:

-

Bromination of 2-methoxyphenylacetate: Reaction of methyl 2-(2-methoxyphenyl)acetate with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux yields the brominated intermediate .

-

Amination and salt formation: Treatment with aqueous ammonia followed by hydrochloric acid affords the hydrochloride salt .

Reaction conditions:

Analytical Characterization

Spectroscopic data confirm structure and purity:

-

NMR: NMR (DMSO-): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 4.25 (s, 1H, NH), 3.85 (s, 3H, OCH), 3.72 (s, 3H, COOCH) .

-

IR: Peaks at 1724 cm (ester C=O), 1658 cm (amide I), and 1517 cm (C-Br) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 310.57 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in DMSO, methanol | |

| Melting point | 183–186°C | |

| Stability | Hygroscopic; store at 2–8°C |

The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs (e.g., methyl 2-amino-2-(4-methoxyphenyl)acetate, MW 195.21 g/mol) . The hydrochloride salt improves aqueous solubility, critical for biological assays .

Reactivity and Functional Transformations

Nucleophilic Substitutions

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives, expanding structural diversity for drug discovery . For example:

Yields exceed 80% under optimized conditions .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization:

Biological Activity and Applications

Antiproliferative Effects

In HT-29 and MCF-7 cancer cell lines, brominated methoxyphenyl derivatives exhibit IC values <1 μM, comparable to colchicine-site binders like combretastatin A-4 . Mechanism studies suggest tubulin polymerization inhibition, disrupting mitosis .

Enzyme Inhibition

The amino ester scaffold interacts with serine proteases and kinases. Molecular docking reveals hydrogen bonding with Try216 and hydrophobic interactions in the thrombin active site .

Comparison with Structural Analogs

The 4-bromo-2-methoxy substitution pattern confers superior bioactivity over non-brominated analogs, likely due to increased hydrophobic interactions with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume